molecular formula C9H13NO4S B12279465 1-Aminoindan sulfate

1-Aminoindan sulfate

Cat. No.: B12279465
M. Wt: 231.27 g/mol
InChI Key: OTAFYGOGVVSKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoindan sulfate can be synthesized through several methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-aminoindan. The sulfate salt is then formed by reacting 1-aminoindan with sulfuric acid.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the resolution of racemic 1-aminoindan using chiral resolving agents like D-mandelic acid. The process includes heating the racemic mixture with the resolving agent in a solvent mixture of alcohol and water, followed by crystallization and separation to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoindan sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different amines or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-Indanone, 1-indancarboxylic acid.

    Reduction: Various substituted indanes and amines.

    Substitution: N-substituted indanamines.

Scientific Research Applications

1-Aminoindan sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminoindan sulfate involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

1-Aminoindan sulfate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner compared to its analogs

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-amine;sulfuric acid

InChI

InChI=1S/C9H11N.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-4,9H,5-6,10H2;(H2,1,2,3,4)

InChI Key

OTAFYGOGVVSKOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1N.OS(=O)(=O)O

Origin of Product

United States

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